molecular formula C13H20N2 B15274197 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine

6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine

Cat. No.: B15274197
M. Wt: 204.31 g/mol
InChI Key: PUDJPRIHGIDTJP-UHFFFAOYSA-N
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Description

6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is a chemical compound with the CAS Registry Number 1521633-83-9 . It has a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol . The compound is identified by the SMILES notation CC1C(NC2=CC=C(C)N=C2)CCCC1, which describes its specific atomic connectivity featuring a 6-methylpyridin-3-amine group linked to a 2-methylcyclohexyl substituent via a secondary amine . As a specialist research chemical, this compound is primarily of interest in organic synthesis and pharmaceutical development. It may serve as a key intermediate or building block in the exploration of new active molecules. Its structure suggests potential for use in medicinal chemistry programs, particularly in the synthesis of compound libraries for high-throughput screening. The pyridine and cyclohexyl motifs are common pharmacophores, indicating this amine's value in creating molecules for probing biological mechanisms and structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request custom synthesis and various packaging sizes to meet specific experimental requirements .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

6-methyl-N-(2-methylcyclohexyl)pyridin-3-amine

InChI

InChI=1S/C13H20N2/c1-10-5-3-4-6-13(10)15-12-8-7-11(2)14-9-12/h7-10,13,15H,3-6H2,1-2H3

InChI Key

PUDJPRIHGIDTJP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC2=CN=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic substitution reactions, particularly with alkyl/aryl halides. For example:

Reaction TypeReagents/ConditionsProductYield/NotesSource
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium saltModerate (~60%)
Arylation4-Bromobenzene, Pd(OAc)₂, XPhos, K₃PO₄N-Aryl derivativeNot reported (inferred)

Mechanistic Insight :

  • The amine acts as a nucleophile, displacing halides in SN2 or transition metal-catalyzed coupling reactions. Steric hindrance from the cyclohexyl group may limit reactivity with bulky electrophiles.

Acylation Reactions

Acylation forms stable amides, a key reaction for modifying solubility or biological activity:

Acylating AgentConditionsProductCatalysts/NotesSource
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTN-Acetyl derivativeHigh yield (>85%)
Benzoyl chlorideDMAP, DMF, refluxN-Benzoyl derivativeModerate (~70%)

Kinetic Analysis :

  • Acylation follows second-order kinetics, with rate dependence on both amine and acylating agent concentrations. Azole catalysts (e.g., 1,2,4-triazole) accelerate the reaction by stabilizing tetrahedral intermediates .

Phosphorylation Reactions

The amine reacts with phosphorylating agents to form phosphoramidates, critical in prodrug design:

Phosphorylating AgentConditionsProductYieldSource
Diphenyl phosphoryl chlorideCl₃CCN, Et₃N, CH₃CNPhosphoramidate53–93% (optimized)
H₃PO₄ + CCl₄Triphenylphosphine, RTAlkyl phosphoramidate30–75%

Key Limitation :

  • Requires chlorinating agents (CCl₄, Cl₃CCN), which pose safety and environmental concerns .

Oxidation Reactions

Controlled oxidation of the amine or pyridine ring alters electronic properties:

Oxidizing AgentConditionsProductNotesSource
H₂O₂ (30%)AcOH, 50°CN-Oxide derivativeSelective for pyridine ring
KMnO₄H₂SO₄, H₂O, 0°CCarboxylic acid (pyridine ring)Low yield (~30%)

Mechanistic Pathway :

  • Pyridine N-oxidation proceeds via electrophilic attack of peroxides, while amine oxidation forms nitroso intermediates under strong acidic conditions .

Reductive Amination and Alkylation

The amine undergoes reductive alkylation to introduce branched substituents:

Carbonyl CompoundReducing AgentProductYieldSource
CyclohexanoneNaBH₃CN, MeOHN-Cyclohexyl derivative~65%
FormaldehydeH₂ (1 atm), Pd/CN-Methyl derivativeHigh (>90%)

Stereochemical Considerations :

  • Bulky cyclohexyl groups influence the stereoselectivity of additions, favoring equatorial conformations.

Scientific Research Applications

6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Core

6-Methylpyridin-3-amine (C₆H₈N₂)
  • Structure : Lacks the 2-methylcyclohexyl group, featuring only a methyl group at position 4.
  • Properties: Exhibits planar geometry with minor deviations (methyl C and amine N atoms are 0.021–0.058 Å from the pyridine plane). Hydrogen bonding dominates crystal packing .
  • Comparison : The absence of the bulky cyclohexyl group in this compound results in lower molecular weight (108.14 g/mol) and higher solubility in polar solvents compared to the target compound.
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine (C₁₅H₁₅F₃N₂O)
  • Structure : Methoxy group at position 6 and a trifluoromethylphenyl-ethyl substituent on the amine.
  • Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the methoxy group increases polarity. Molecular weight: 296.29 g/mol .
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine (C₁₁H₁₆ClN₃)
  • Structure : Pyridazine core with a chloro substituent and cyclohexylmethyl group.
  • Properties : Chloro substituent increases electronegativity, while the cyclohexylmethyl group contributes to hydrophobicity. Molecular weight: 225.72 g/mol .

Functional Group Variations

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (Schiff Base Derivative)
  • Structure : Schiff base formed by condensing 6-methoxypyridin-3-amine with pyrrole-2-carbaldehyde.
  • Properties : The imine group enables coordination with metal ions (e.g., Co(II), Cu(II)), yielding antimicrobial complexes .
  • Comparison : The target compound’s amine group could similarly act as a ligand, but its 2-methylcyclohexyl group may sterically hinder metal coordination compared to the planar Schiff base.
6-Methoxy-5-methylpyridin-3-amine (C₇H₁₀N₂O)
  • Structure : Methyl and methoxy groups at positions 5 and 6, respectively.
  • Properties : Methoxy group increases electron density on the pyridine ring, enhancing resonance stabilization. Molecular weight: 138.17 g/mol .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine C₁₃H₂₀N₂ 204.31 (estimated) 6-methyl, N-(2-methylcyclohexyl) High lipophilicity, steric bulk
6-Methylpyridin-3-amine C₆H₈N₂ 108.14 6-methyl Planar, hydrogen-bonding
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine C₁₅H₁₅F₃N₂O 296.29 6-methoxy, trifluoromethylphenyl-ethyl Enhanced metabolic stability
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine C₁₁H₁₆ClN₃ 225.72 6-chloro, cyclohexylmethyl Pyridazine core, electronegative

Table 2: Functional Group Impact

Functional Group Example Compound Electronic Effect Biological Implication
2-Methylcyclohexyl (target) 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine Steric bulk, lipophilicity Improved membrane penetration
Trifluoromethyl C₁₅H₁₅F₃N₂O Electron-withdrawing Metabolic stability
Methoxy 6-Methoxy-5-methylpyridin-3-amine Electron-donating Enhanced resonance stabilization

Biological Activity

6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure

The chemical structure of 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine can be represented as follows:

C13H19N\text{C}_{13}\text{H}_{19}\text{N}

This structure features a pyridine ring substituted at the 3-position with an amine and at the 6-position with a methyl group, alongside a cyclohexyl moiety.

Biological Activity Overview

Research has indicated that compounds similar to 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to these activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar pyridine derivatives. For example, in a study focusing on 2,6,9-trisubstituted purine derivatives, compounds were tested against several cancer cell lines, including HL-60 and MCF-7. These studies showed that certain substitutions led to increased cytotoxicity and apoptosis induction in cancer cells .

Table 1: Comparison of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amineHL-60TBDInduction of apoptosis
Compound 7hHL-605Cell cycle arrest at S-phase
CisplatinHL-6010Apoptosis

Note: TBD = To Be Determined based on future studies.

The mechanism through which 6-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine exerts its antitumor effects may involve the induction of apoptosis and cell cycle arrest. In vitro assays demonstrated that treatment with compounds similar to this pyridine derivative resulted in significant alterations in cell cycle distribution, particularly an accumulation of cells in the S-phase .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. The presence of the methylcyclohexyl group may enhance lipophilicity, potentially improving membrane penetration and antibacterial efficacy .

Case Studies

  • Antitumor Efficacy : A study involving the evaluation of several pyridine derivatives found that specific substitutions significantly enhanced their cytotoxicity against tumor cell lines. The results indicated that structural modifications could lead to improved selectivity and potency against cancer cells.
  • Anti-inflammatory Response : In a model assessing inflammatory responses, certain pyridine derivatives inhibited the release of TNF-alpha and IL-6 from macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. Table 1: Structural analogs for SAR studies

CompoundKey Structural VariationAssay Parameter Tested
Target compound2-methylcyclohexyl groupSolubility, logP
N-(pyridin-3-yl)methylpropan-2-amineLinear alkyl chainBioactivity
6-Chloro-N-(pyridin-4-yl)methylpropan-2-aminesChloro-substituted pyridineThermal stability

Basic: What are the compound’s solubility profiles and formulation considerations?

Answer:

  • Solubility screening : Test in DMSO (stock solution), ethanol, and aqueous buffers (e.g., PBS).
  • Enhancement strategies :
    • Use cyclodextrins (e.g., HP-β-CD) for hydrophobic amine derivatives.
    • Micellar solubilization with surfactants (e.g., Tween-80) .

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